molecular formula C19H24ClN5O B4188885 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride

2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride

Cat. No. B4188885
M. Wt: 373.9 g/mol
InChI Key: ZVDTWYVQNWOJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a member of the quinazoline family and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. By inhibiting these pathways, this compound can reduce the growth and proliferation of cancer cells, reduce inflammation, and prevent neuronal cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride include the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the prevention of neuronal cell death. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride in lab experiments include its relatively simple synthesis method, its potent anti-tumor, anti-inflammatory, and neuroprotective effects, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research of 2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration methods for this compound in vivo. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for clinical use.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-(2-furylmethyl)-4-quinazolinamine hydrochloride has shown potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. It has also shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has shown neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(furan-2-ylmethyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O.ClH/c1-2-23-9-11-24(12-10-23)19-21-17-8-4-3-7-16(17)18(22-19)20-14-15-6-5-13-25-15;/h3-8,13H,2,9-12,14H2,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDTWYVQNWOJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-N-(furan-2-ylmethyl)quinazolin-4-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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